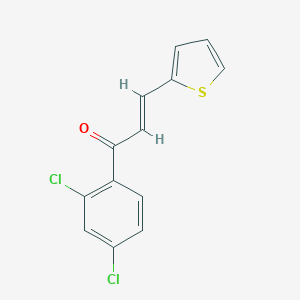

1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one

説明

特性

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2OS/c14-9-3-5-11(12(15)8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGXROIWNWMNKF-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Solution-Phase Synthesis

In a representative procedure, 2,4-dichloroacetophenone (0.01 mol) and 2-thiophenecarboxaldehyde (0.01 mol) are dissolved in ethanol (15 mL). Aqueous potassium hydroxide (50%, 7.5 mL) is added dropwise under ice cooling, and the mixture is stirred at room temperature for 24 hours. Acidification with dilute HCl precipitates the crude product, which is filtered, washed, and recrystallized from ethanol to yield the target chalcone.

Key Parameters

Solvent-Free Approaches

Solvent-free conditions enhance green chemistry metrics. A mixture of 2,4-dichloroacetophenone (1 equiv) and 2-thiophenecarboxaldehyde (1 equiv) is ground with solid NaOH (2 equiv) in a mortar for 15 minutes. The reaction exotherm is controlled by intermittent cooling. The resulting solid is neutralized with dilute HCl, filtered, and recrystallized from ethanol, achieving yields comparable to solution-phase methods (75–80%).

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation reduces reaction times significantly. Combining 2,4-dichloroacetophenone and 2-thiophenecarboxaldehyde in methanol with 40% NaOH and subjecting the mixture to ultrasonic waves (40 kHz, 80°C) for 1–2 hours affords the product in 90–95% yield. This method minimizes side reactions and enhances crystallinity.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Time | Advantages |

|---|---|---|---|---|

| Traditional Claisen | Ethanol, KOH, 25°C | 70–85 | 24 h | High purity, scalable |

| Solvent-Free | NaOH, grinding | 75–80 | 15 min | Eco-friendly, rapid |

| Ultrasonic-Assisted | Methanol, NaOH, 80°C, ultrasound | 90–95 | 1–2 h | High yield, reduced side products |

| Dibromoketone Route | THF, Grignard reagent, 60°C | 50–60 | 6 h | Applicable to hindered substrates |

Experimental Procedures and Optimization

Catalyst Screening

Solvent Effects

化学反応の分析

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

科学的研究の応用

Chemistry

1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one serves as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

Research has highlighted the biological activities of this compound, particularly its antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it exhibits significant activity against various bacterial and fungal strains.

Antimicrobial Activity:

A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against specific strains:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one | 16 | Antibacterial/Fungal |

| Other Chalcones | Varies | Varies |

Medicine

This compound is being investigated for its therapeutic effects . It has shown promise as a lead compound for drug development due to its ability to interact with various molecular targets associated with diseases such as cancer.

Case Study on Cancer Therapy:

Chalcones have been identified as potential agents in cancer therapy due to their ability to modulate important signaling pathways. They interact with targets such as MDM2/p53 and NF-kappa B, which are crucial in cancer progression and treatment resistance .

Industry Applications

In industrial settings, 1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one is utilized in developing new materials such as polymers and dyes . Its unique chemical properties make it suitable for these applications.

作用機序

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

類似化合物との比較

Structural and Electronic Comparison with Analogous Chalcones

Substituent Effects on Electronic Properties

- Electron-Withdrawing vs. Donating Groups :

- The 2,4-dichlorophenyl group in the target compound increases electron deficiency at the carbonyl group, enhancing NLO responses compared to analogs with single chloro-substituents (e.g., 1-(4-chlorophenyl)-3-(2-thienyl)-2-propen-1-one) .

- Replacement of thienyl with electron-rich groups (e.g., 4-methoxyphenyl in 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one) shifts electronic behavior, favoring tyrosinase inhibition due to increased electron donation .

Positional Isomerism :

- 2,4-dichloro substitution (target compound) vs. 2,5-dichloro (e.g., 1-(2,5-dichlorophenyl)-3-(quinolin-4-yl)-2-propen-1-one) alters molecular dipole moments and steric interactions. The 2,5-isomer exhibited superior antimalarial activity, highlighting the role of substituent positioning in biological efficacy .

Antimalarial Activity :

- The target compound’s dichlorophenyl-thienyl structure differs from quinolinyl analogs (e.g., 1-(2,5-dichlorophenyl)-3-(quinolin-4-yl)-2-propen-1-one), which showed higher antimalarial potency, suggesting quinoline’s role in disrupting parasite heme detoxification .

Material Science and Optical Properties

Nonlinear Optical (NLO) Behavior :

- The target compound’s NLO performance is superior to 4-methylphenyl analogs (e.g., 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one) due to stronger electron withdrawal from dichloro-substitution, increasing hyperpolarizability .

- Anthracenyl chalcones (e.g., (E)-1-(anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one) exhibit higher nonlinear absorption coefficients, emphasizing extended π-systems in enhancing optical responses .

Comparative Data Table

生物活性

1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a unique structure that combines a dichlorophenyl group and a thienyl group linked through a propenone moiety, which contributes to its potential therapeutic applications.

- Molecular Formula : C13H8Cl2OS

- Molecular Weight : 283.17 g/mol

- Structure : The compound consists of a 2,4-dichlorophenyl ring and a thienyl ring connected by a prop-2-en-1-one structure, which is pivotal for its biological activity.

The biological activity of 1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death and reduced tumor growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Anticancer Properties

1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one has shown promising anticancer effects in vitro. Key findings include:

- Cell Line Studies : In studies involving different cancer cell lines, the compound displayed IC50 values indicating potent antiproliferative activity.

- Mechanistic Insights : Investigations suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Cytotoxicity | Modulation of Bcl-2 family proteins |

Case Study: Anticancer Activity

A study published in MDPI highlighted the anticancer potential of chalcone derivatives, including 1-(2,4-Dichlorophenyl)-3-(2-thienyl)-2-propen-1-one. The research utilized various human cancer cell lines to evaluate the compound's efficacy. Results indicated that treatment led to significant reductions in cell viability and increased apoptosis markers compared to control groups. The mechanism was linked to enhanced reactive oxygen species (ROS) production and mitochondrial dysfunction.

Q & A

Q. What are the established synthetic routes for 1-(2,4-dichlorophenyl)-3-(2-thienyl)-2-propen-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation, where 2-acetylthiophene reacts with 2,4-dichlorobenzaldehyde under basic conditions (e.g., NaOH in ethanol). Optimization of solvent choice (e.g., ethanol vs. methanol), temperature (room temperature vs. reflux), and catalyst concentration significantly impacts yield. For example, prolonged reaction times (24–48 hours) at room temperature may reduce side products compared to higher temperatures . Microwave-assisted synthesis (e.g., 40% NaOH in ethanol, 24 hours) can enhance reaction efficiency for analogous chalcones, reducing time while maintaining purity .

Q. How is the structural characterization of this compound validated, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For 1-(2,4-dichlorophenyl)-3-(2-thienyl)-2-propen-1-one, SCXRD data revealed a planar enone system with dihedral angles between the dichlorophenyl and thienyl groups of 12.5°, critical for understanding conjugation effects . Complementary techniques include:

Q. What solvent systems are optimal for recrystallization to achieve high purity?

Ethanol and methanol are commonly used for recrystallization due to their moderate polarity, which balances solubility and crystal growth. For chalcone derivatives, ethanol recrystallization at 4°C typically yields crystals with >95% purity, as confirmed by HPLC .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient α,β-unsaturated ketone system, showing high electrophilicity at the β-carbon (Fukui indices >0.5). This predicts regioselective additions (e.g., Michael additions with amines or hydrazines) at the β-position. Solvent effects (polar aprotic vs. protic) can be simulated using COSMO-RS to optimize reaction pathways .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

While structurally similar compounds (e.g., 1-(2,4-dichlorophenyl)-2-phenylpropen-1-one) exhibit anaerobic antibacterial activity via ferredoxin-mediated bioreduction , the target compound lacks direct pharmacological studies. Discrepancies in bioactivity across analogs may arise from substituent effects (e.g., thienyl vs. phenyl groups altering electron distribution). Resolution requires in vitro assays (e.g., MIC testing against Bacteroides spp.) paired with redox potential measurements to validate bioreduction hypotheses .

Q. How do substituent modifications (e.g., halogenation, methoxy groups) impact photophysical properties?

Introducing electron-withdrawing groups (e.g., Cl) stabilizes the excited state, red-shifting UV-Vis absorption (λmax ~350 nm vs. ~320 nm for non-halogenated analogs). Time-Dependent DFT (TD-DFT) simulations correlate HOMO-LUMO gaps with experimental λmax values. Methoxy substitutions increase electron density, potentially enhancing fluorescence quantum yields but reducing photostability .

Methodological Considerations

Q. What strategies mitigate side reactions during Claisen-Schmidt condensation?

- Controlled pH : Maintain alkaline conditions (pH 10–12) to deprotonate the acetyl group without over-baseifying, which can lead to aldol byproducts.

- Slow aldehyde addition : Dropwise addition of 2,4-dichlorobenzaldehyde minimizes dimerization.

- Low-temperature workup : Quenching with ice-water precipitates the product before side reactions occur .

Q. How can crystallography data guide the design of derivatives with nonlinear optical (NLO) properties?

Non-centrosymmetric crystal packing (e.g., space group P2₁2₁2₁) is critical for NLO activity. For the target compound, SCXRD reveals a polar arrangement due to dipole alignment of the dichlorophenyl and thienyl moieties. Derivative design should prioritize substituents (e.g., –NO₂, –CF₃) that enhance molecular asymmetry and hyperpolarizability (β) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。